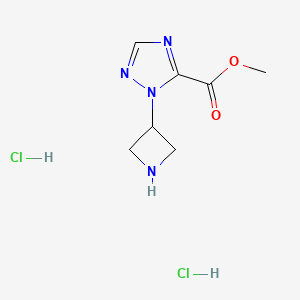

methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride

Beschreibung

Methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl carboxylate group at position 5 and an azetidine (4-membered nitrogen-containing ring) at position 1. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. This compound’s structure combines the rigidity of the triazole ring with the conformational flexibility of azetidine, which may influence its reactivity, binding affinity, and pharmacokinetic properties.

Eigenschaften

Molekularformel |

C7H12Cl2N4O2 |

|---|---|

Molekulargewicht |

255.10 g/mol |

IUPAC-Name |

methyl 2-(azetidin-3-yl)-1,2,4-triazole-3-carboxylate;dihydrochloride |

InChI |

InChI=1S/C7H10N4O2.2ClH/c1-13-7(12)6-9-4-10-11(6)5-2-8-3-5;;/h4-5,8H,2-3H2,1H3;2*1H |

InChI-Schlüssel |

OOTQCVSBLGZKGE-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=NC=NN1C2CNC2.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride typically involves multiple steps. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This reaction is catalyzed by DBU and involves the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

Methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Cycloaddition: The triazole ring can participate in cycloaddition reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and biological activity.

Structural and Functional Analogues

Key Comparative Insights

Core Heterocycle Differences: 1,2,4-Triazole vs. Azetidine vs. Pyrrolidine: The azetidine ring (4-membered) in the target compound introduces higher ring strain but reduced conformational flexibility compared to the 5-membered pyrrolidine in ’s analog. This may affect binding to biological targets, as larger rings (e.g., pyrrolidine) often provide better steric complementarity in enzyme active sites .

Functional Group Impact :

- Carboxylate vs. Methoxy/Methyl Groups : The methyl carboxylate in the target compound may act as a hydrogen-bond acceptor or prodrug moiety (hydrolyzable to a carboxylic acid). In contrast, the methoxy group in ’s compound could enhance lipophilicity and membrane permeability .

- Salt Form : Dihydrochloride salts (target compound and ’s analog) improve aqueous solubility, critical for in vivo applications, whereas free-base thiadiazoles/thiazoles may require formulation aids for bioavailability .

Biological Activity: While the target compound lacks explicit activity data in the evidence, its structural relatives (e.g., thiazole 12a) show nanomolar to low-micromolar IC₅₀ values against cancer cell lines. The azetidine-triazole-carboxylate combination may merit evaluation against similar targets, such as kinase enzymes or DNA repair pathways .

Synthetic Utility :

- The target compound is listed as a building block (), akin to tetrazole intermediates (), highlighting its role in modular synthesis. Its dihydrochloride form simplifies handling and storage compared to hygroscopic free bases .

Biologische Aktivität

3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid (also known as 3-(2,4-Dimethylphenyl)-3-hydroxypropanoate or 3-DMP-3-HP) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and metabolic processes. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound is synthesized through various methods, including modifications of existing compounds to enhance biological efficacy. For instance, derivatives have been synthesized that demonstrate potent histone deacetylase inhibition (HDACi), which is crucial in cancer therapy. The structure-activity relationship (SAR) studies have shown that the introduction of specific functional groups can significantly enhance the antiproliferative activity against cancer cells.

Anticancer Properties

Research indicates that 3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid exhibits significant antiproliferative effects against various cancer cell lines. In one study, derivatives of this compound showed IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, outperforming standard chemotherapeutics such as doxorubicin (IC50 = 2.29 μM) . The mechanism of action appears to involve apoptosis induction, as evidenced by DNA fragmentation and chromatin condensation observed in treated cells.

The proposed mechanisms include:

- Histone Deacetylase Inhibition : The compound acts as a potent HDAC inhibitor, leading to hyperacetylation of histones and subsequent activation of tumor suppressor genes.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the S and G2/M phases in yeast models, indicating a disruption in normal cell cycle progression .

Study 1: Antiproliferative Activity

A study conducted by El Rayes et al. synthesized several derivatives of 3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid and evaluated their anticancer properties. The results demonstrated that certain modifications significantly increased the potency against HeLa cells, highlighting the importance of structural optimization in drug design .

Study 2: Mechanistic Insights

Another investigation focused on the molecular docking studies which revealed interactions at protein-protein interfaces critical for cancer cell survival. This study provided insights into how modifications to the compound could enhance its binding affinity to target proteins involved in cancer progression .

Data Table: Biological Activity Overview

| Compound Name | IC50 (μM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| 3-(2,4-Dimethylphenyl)-3-hydroxypropanoic | 0.69 | HeLa | HDAC inhibition, apoptosis induction |

| Doxorubicin | 2.29 | HeLa | DNA intercalation |

| Modified Derivative A | 0.5 | MCF-7 | HDAC inhibition |

| Modified Derivative B | 1.5 | A549 | Cell cycle arrest |

Q & A

Q. How can DoE improve reaction scalability for this compound?

- Methodological Answer : Apply fractional factorial designs to prioritize critical parameters (e.g., stoichiometry, temperature). Response surface methodology (RSM) optimizes interdependent variables (e.g., catalyst concentration and reaction time). For dihydrochloride crystallization, use Taguchi arrays to balance yield and particle size distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.